4-(5-(((Cyclopropylmethyl)(propyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde
CAS No.: 1119449-56-7
Cat. No.: VC20514367
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119449-56-7 |
|---|---|
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | 4-[5-[[cyclopropylmethyl(propyl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde |
| Standard InChI | InChI=1S/C17H21N3O2/c1-2-9-20(10-13-3-4-13)11-16-18-17(19-22-16)15-7-5-14(12-21)6-8-15/h5-8,12-13H,2-4,9-11H2,1H3 |
| Standard InChI Key | XVCHPUYCFSWAHK-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CC1CC1)CC2=NC(=NO2)C3=CC=C(C=C3)C=O |
Introduction
Chemical Identity and Structural Characteristics
4-(5-(((Cyclopropylmethyl)(propyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde (CAS: 1119449-56-7) is a heterocyclic aromatic compound featuring a benzaldehyde core linked to a 1,2,4-oxadiazole ring substituted with a cyclopropylmethyl-propylamine group. Its hydrochloride salt (CAS: 1185301-68-1) is also commercially available, with a molecular formula of and a molecular weight of 335.83 g/mol .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-[5-[[cyclopropylmethyl(propyl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde | |
| Canonical SMILES | CCCN(CC1CC1)CC2=NC(=NO2)C3=CC=C(C=C3)C=O | |
| Molecular Formula (Base) | ||
| Molecular Weight (Base) | 299.37 g/mol | |
| PubChem CID | 25219234 |
The benzaldehyde moiety introduces electrophilic reactivity at the aldehyde group, while the oxadiazole ring contributes to hydrogen-bonding interactions, enhancing binding affinity to biological targets. The cyclopropylmethyl-propylamine side chain likely influences lipophilicity and membrane permeability, critical for drug-like properties.
Synthesis and Reactivity
Synthetic Routes
The synthesis typically involves multi-step protocols:
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Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions.
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Side-Chain Functionalization: Introduction of the cyclopropylmethyl-propylamine group via nucleophilic substitution or reductive amination.
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Benzaldehyde Coupling: Suzuki-Miyaura cross-coupling or direct alkylation to attach the benzaldehyde moiety.
Reactivity Profile
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Aldehyde Group: Participates in nucleophilic additions (e.g., formation of imines or hydrazones) and condensation reactions (e.g., Knoevenagel).
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Oxadiazole Ring: Susceptible to electrophilic substitution at the nitrogen-rich positions and ring-opening under strong acidic or basic conditions.
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Amine Side Chain: Capable of salt formation (e.g., hydrochloride) and secondary interactions with biological macromolecules .
Biological Activity and Medicinal Chemistry Applications
While specific pharmacological data remain proprietary, the compound’s structural features suggest potential in:
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Enzyme Inhibition: The oxadiazole ring mimics peptide bonds, enabling competitive inhibition of proteases or kinases.
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Receptor Modulation: The flexible amine side chain may act as a pharmacophore for G-protein-coupled receptors (GPCRs).
Table 2: Comparative Analysis with Analogues
Future Directions and Challenges
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Pharmacokinetic Studies: Profiling absorption, distribution, metabolism, and excretion (ADME) properties.
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Target Identification: High-throughput screening to map biological targets.
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Derivatization: Exploring analogues with modified side chains to optimize efficacy and reduce toxicity.
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